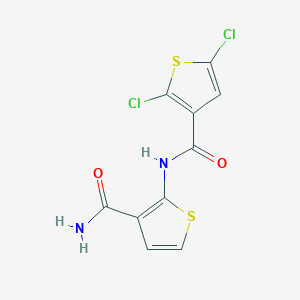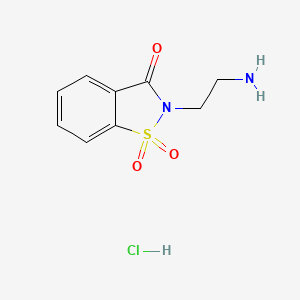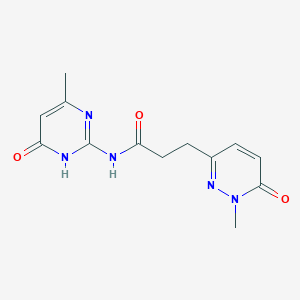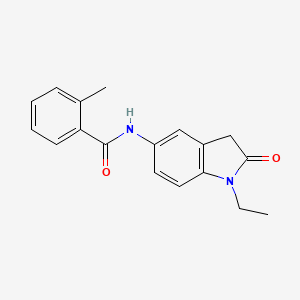![molecular formula C17H16N2O3 B2590421 Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate CAS No. 2094717-37-8](/img/structure/B2590421.png)
Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate is an organic compound that features a benzoate ester linked to a cyano-substituted aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate typically involves the reaction of 4-methoxyaniline with methyl 2-formylbenzoate in the presence of a cyano group donor. The reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzoate derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The methoxy and benzoate groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[cyano(4-chlorophenyl)amino]methyl}benzoate
- Methyl 2-{[cyano(4-nitrophenyl)amino]methyl}benzoate
- Methyl 2-{[cyano(4-methylphenyl)amino]methyl}benzoate
Uniqueness
Methyl 2-{[cyano(4-methoxyphenyl)amino]methyl}benzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
IUPAC Name |
methyl 2-[(N-cyano-4-methoxyanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-7-14(8-10-15)19(12-18)11-13-5-3-4-6-16(13)17(20)22-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSZDXCZJPCZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2590343.png)
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)


![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)


![Methyl 6-chloro-4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2590357.png)


